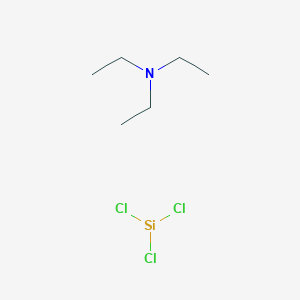
CID 78070218
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylethanamine–trichlorosilane (1/1) is a chemical compound that combines the properties of an amine and a silane. This compound is known for its applications in organic synthesis and material science. The presence of both amine and silane groups allows it to participate in a variety of chemical reactions, making it a versatile reagent in the laboratory.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethylethanamine–trichlorosilane (1/1) can be synthesized through the reaction of N,N-diethylethanamine with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:
(C2H5)2NH+SiHCl3→(C2H5)2NSiHCl3
Industrial Production Methods
In an industrial setting, the production of N,N-Diethylethanamine–trichlorosilane (1/1) involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethylethanamine–trichlorosilane (1/1) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichlorosilane group can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Such as alcohols, amines, and thiols.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Solvents: Anhydrous solvents like toluene or dichloromethane are commonly used.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
N,N-Diethylethanamine–trichlorosilane (1/1) has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,N-Diethylethanamine–trichlorosilane (1/1) involves the interaction of its amine and silane groups with various molecular targets. The amine group can act as a nucleophile, while the silane group can undergo hydrolysis and condensation reactions. These interactions enable the compound to modify surfaces, form stable bonds, and participate in complex chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine: A simpler amine with similar nucleophilic properties.
Trimethylsilyl Chloride: A silane compound with similar reactivity in substitution and condensation reactions.
N,N-Diisopropylethylamine: Another amine with steric hindrance, affecting its reactivity.
Uniqueness
N,N-Diethylethanamine–trichlorosilane (1/1) is unique due to the combination of amine and silane functionalities in a single molecule. This dual functionality allows it to participate in a broader range of reactions compared to compounds with only one functional group. Its ability to form stable siloxane bonds and modify surfaces makes it particularly valuable in material science and industrial applications.
Propiedades
Fórmula molecular |
C6H15Cl3NSi |
|---|---|
Peso molecular |
235.6 g/mol |
InChI |
InChI=1S/C6H15N.Cl3Si/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; |
Clave InChI |
VFYJAGOOAWLHJB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


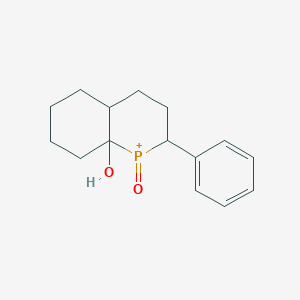

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)

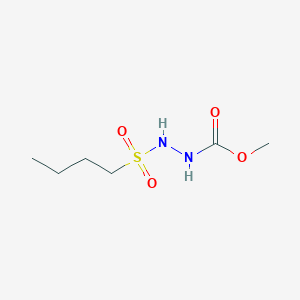
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
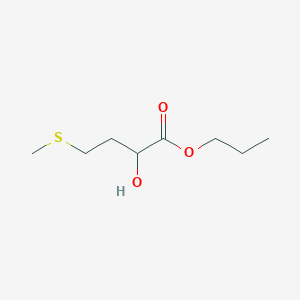
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
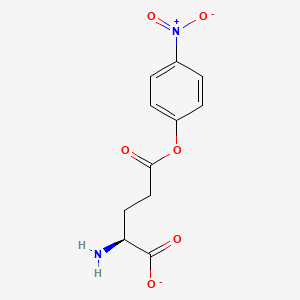
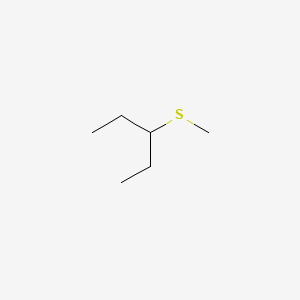
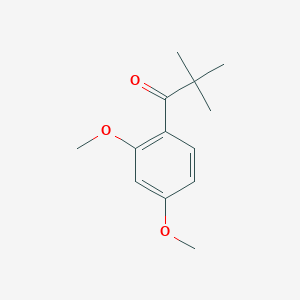
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)


